methyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 618072-65-4) is a heterocyclic organic compound with a molecular formula of C24H18F2N2O5S and a molecular weight of 484.5 g/mol . Its structure features a central pyrrolidone ring substituted with a 3,4-dimethoxyphenyl group at position 2, a 3-fluoro-4-methylbenzoyl moiety at position 3, and a hydroxyl group at position 2. The thiazole ring at position 1 of the pyrrolidone is further substituted with a methyl group and a methyl ester at positions 4 and 5, respectively.
Properties
Molecular Formula |
C26H23FN2O7S |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
methyl 2-[(3Z)-2-(3,4-dimethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H23FN2O7S/c1-12-6-7-15(10-16(12)27)21(30)19-20(14-8-9-17(34-3)18(11-14)35-4)29(24(32)22(19)31)26-28-13(2)23(37-26)25(33)36-5/h6-11,20,30H,1-5H3/b21-19- |
InChI Key |
IOKXITJCFGPGCA-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including thiazole-carboxylates, fluorinated benzoyl derivatives, and substituted pyrrolidones. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural Analogues from Patent Literature
- Example 62 (Patent US12/036594): Structure: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Molecular Weight: 560.2 g/mol (vs. 484.5 g/mol for the target compound). Key Differences: Replaces the pyrrolidone-thiazole core with a pyrazolo-pyrimidine-chromenone system. The presence of a thiophene and amino group enhances solubility but reduces steric bulk compared to the dimethoxyphenyl and benzoyl groups in the target compound. Synthesis: Both compounds utilize palladium-catalyzed cross-coupling (e.g., Suzuki reactions), but the patent compound employs a boronic acid derivative for thiophene incorporation .
Ethyl Ester Homologue (CID 16429144)
- Structure : Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate.
- Molecular Formula : C26H23FN2O7S (vs. C24H18F2N2O5S for the target compound).
- Key Differences : Substitutes the 3,4-dimethoxyphenyl group with a 4-hydroxy-3-methoxyphenyl moiety and replaces the methyl ester with an ethyl ester. The additional hydroxyl group increases polarity, while the ethyl ester may enhance metabolic stability .
Fluorinated Benzoyl Derivatives
- Compound 338415-78-4: 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime.
- Comparison : Shares the fluorinated benzoyl motif but lacks the thiazole-pyrrolidone framework. The cyclopropane ring introduces conformational rigidity, which is absent in the target compound’s flexible pyrrolidone ring .
Thiazole-Carboxylate Analogues
- Compound 713092-49-0 : N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide.
- Comparison: Contains a thiadiazole ring instead of thiazole and a methoxyphenyl ethenyl group.
Data Tables
Table 1: Physicochemical Comparison
Table 2: Electronic and Steric Effects
| Compound | Fluorine Atoms | Methoxy Groups | Aromatic Substituents | Steric Bulk |
|---|---|---|---|---|
| Target Compound | 2 | 2 (3,4-dimethoxy) | 3-Fluoro-4-methylbenzoyl | High (due to benzoyl and thiazole) |
| Patent Example 62 | 2 | 0 | 3-Fluorophenyl, Chromenone | Moderate (planar chromenone core) |
| CID 16429144 | 1 | 1 | 4-Hydroxy-3-methoxyphenyl | Moderate (additional hydroxyl) |
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes, including Suzuki coupling for aryl group incorporation, similar to the patent compound . However, the dimethoxyphenyl group may require protective strategies due to its sensitivity under acidic/basic conditions.
Metabolic Stability : Compared to the ethyl ester homologue (CID 16429144), the methyl ester in the target compound may result in faster hydrolysis in vivo, affecting bioavailability .
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